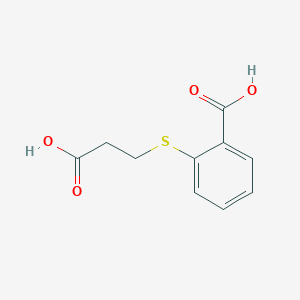

2-(2-Carboxyethylsulfanyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-(2-Carboxyethylsulfanyl)benzoic acid is not explicitly detailed in the provided papers. However, the synthesis of related benzoic acid derivatives can offer insight. For example, the microbial dihydroxylation of benzoic acid to produce cyclohexanecarboxylic acid derivatives demonstrates the potential for biological systems to introduce functional groups into the benzoic acid framework . This suggests that a similar biocatalytic approach could potentially be adapted for the synthesis of 2-(2-Carboxyethylsulfanyl)benzoic acid by introducing a sulfanyl-ethyl side chain at the appropriate position on the benzene ring.

Molecular Structure Analysis

While the molecular structure of 2-(2-Carboxyethylsulfanyl)benzoic acid is not described, we can draw parallels with 2-(Trifluoromethyl)benzoic acid, where the carboxyl group is tilted with respect to the plane of the aromatic ring . This tilt could be a common feature in substituted benzoic acids, potentially affecting the compound's reactivity and interaction with other molecules. The presence of the sulfanyl group in 2-(2-Carboxyethylsulfanyl)benzoic acid would likely influence the electron density and steric hindrance around the aromatic ring.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 2-(2-Carboxyethylsulfanyl)benzoic acid specifically. However, the chemical reactivity of benzoic acid derivatives can be quite diverse. For instance, the dihydroxylation of benzoic acid leads to a variety of oxidative and rearrangement reactions . The sulfanyl group in 2-(2-Carboxyethylsulfanyl)benzoic acid could participate in reactions such as nucleophilic substitution or oxidation, which would not be possible with benzoic acid itself.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Carboxyethylsulfanyl)benzoic acid are not covered in the provided papers. Nonetheless, we can hypothesize based on the properties of similar compounds. For example, the crystal structure of 2-(Trifluoromethyl)benzoic acid shows hydrogen bonding and other intermolecular interactions . It is plausible that 2-(2-Carboxyethylsulfanyl)benzoic acid could also form hydrogen bonds due to its carboxyl group, affecting its melting point, solubility, and crystalline structure. The sulfanyl group could also contribute to the acid's solubility in polar solvents and its potential for forming disulfide bonds under oxidizing conditions.

科学的研究の応用

Analytical and Modeling Studies

Benzoic acid derivatives, including 2-(2-Carboxyethylsulfanyl)benzoic acid, have been studied extensively for their various applications in scientific research. One significant area of research involves the thermodynamic study of these compounds. For instance, the phase behavior of aqueous and organic solutions containing benzoic acid and its derivatives has been modeled using the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) (Reschke et al., 2016). This kind of study is crucial for understanding the stability and solubility of these compounds, which is essential in process design for pharmaceutical research.

Environmental Distribution and Impact

Another important aspect of the research on benzoic acid derivatives is their environmental distribution and impact. These compounds are widely distributed in the environment, being found in water, soil, and air due to their extensive use in various products and natural occurrence in plant and animal tissues (del Olmo, Calzada, & Nuñez, 2017). Understanding their environmental presence and impact is crucial for assessing potential public health concerns and managing their use and disposal.

Surface Chemistry and Molecular Interactions

In the field of surface chemistry, the interactions between TiO2 surfaces and dye molecules, with carboxylic acids including benzoic acid as models, have been probed. This research is particularly relevant for applications like dye-sensitized solar cells (Grinter et al., 2014). The study of these interactions aids in the development of more efficient solar cells.

Pharmaceutical Applications

In pharmaceutical research, derivatives of benzoic acid have been synthesized and evaluated for their potential as inhibitors in antiviral treatments. For instance, compounds related to 2-(2-Carboxyethylsulfanyl)benzoic acid have been examined for their efficacy against adenovirus replication, highlighting the potential of these compounds in medicinal chemistry (Öberg et al., 2012).

Material Science and Nanotechnology

In the area of material science and nanotechnology, benzoic acid derivatives have been used in the synthesis of nanomaterials and the study of crystallization processes. For example, the adsorptive crystallization of benzoic acid in aerogels from supercritical solutions has been investigated, which has implications for pharmaceutical applications and the stabilization of organic compounds in amorphous forms (Gorle, Smirnova, & Arlt, 2010).

将来の方向性

The future directions for research on 2-(2-Carboxyethylsulfanyl)benzoic acid and similar compounds could involve the development of novel antidiabetic agents . This is based on a study where compounds having benzoic acid as the acidic head exhibited potent anti-diabetic activity . Additionally, understanding the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions could provide a path for engineering decarboxylases with higher carboxylation efficiency .

特性

IUPAC Name |

2-(2-carboxyethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKGQQDWNLMZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352412 |

Source

|

| Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Carboxyethylsulfanyl)benzoic acid | |

CAS RN |

41907-42-0 |

Source

|

| Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B1331204.png)

![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)

![2-[(Furan-2-ylmethyl)amino]ethanethiol](/img/structure/B1331213.png)

![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)